molecular formula C9H16O2S B15330941 1-Oxa-9-thiaspiro[5.5]undecan-4-ol

1-Oxa-9-thiaspiro[5.5]undecan-4-ol

Cat. No.: B15330941
M. Wt: 188.29 g/mol
InChI Key: CUQGLDQAYAJERJ-UHFFFAOYSA-N
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Description

1-Oxa-9-thiaspiro[5.5]undecan-4-ol is a spirocyclic compound featuring two six-membered rings sharing a single atom. The structure includes an oxygen atom (oxa) in one ring and a sulfur atom (thia) in the other, with a hydroxyl group at the 4-position. Limited data on its synthesis and applications are available, but its structural analogs—particularly those with nitrogen (azaspiro) or additional oxygen atoms (dioxaspiro)—have been studied extensively in medicinal chemistry and materials science .

Properties

Molecular Formula

C9H16O2S

Molecular Weight

188.29 g/mol

IUPAC Name

1-oxa-9-thiaspiro[5.5]undecan-4-ol

InChI

InChI=1S/C9H16O2S/c10-8-1-4-11-9(7-8)2-5-12-6-3-9/h8,10H,1-7H2

InChI Key

CUQGLDQAYAJERJ-UHFFFAOYSA-N

Canonical SMILES

C1COC2(CCSCC2)CC1O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxa-9-thiaspiro[5.5]undecan-4-ol typically involves the formation of the spiro ring system through cyclization reactions. One common method is the Prins cyclization reaction, which allows for the construction of the spirocyclic scaffold in a single step . The reaction conditions often include the use of acid catalysts and specific temperature and pressure settings to facilitate the cyclization process.

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, as well as employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Oxa-9-thiaspiro[5.5]undecan-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom within the spiro ring.

    Substitution: Nucleophilic substitution reactions can occur at the oxygen or sulfur atoms, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of spirocyclic derivatives .

Scientific Research Applications

1-Oxa-9-thiaspiro[5

Mechanism of Action

The mechanism by which 1-Oxa-9-thiaspiro[5.5]undecan-4-ol exerts its effects is primarily through its interaction with molecular targets such as proteins. For instance, as an inhibitor of the MmpL3 protein, it disrupts the function of this transporter protein, which is essential for the survival of Mycobacterium tuberculosis . The compound’s spirocyclic structure allows it to fit into specific binding sites, thereby inhibiting the protein’s activity.

Comparison with Similar Compounds

1-Oxa-9-azaspiro[5.5]undecan-4-ol

  • Structure : Replaces sulfur with nitrogen (aza) in the spiro system.
  • Key Properties: Melting Point: 171–174°C (methanesulfonate derivative) . Molecular Weight: 261.36 (benzyl-substituted variant, C₁₆H₂₃NO₂) .

1,7-Dioxaspiro[5.5]undecan-4-ol

  • Structure : Contains two oxygen atoms (dioxa) in the spiro system.
  • Key Properties :
    • Molecular Weight: 172.22 (C₉H₁₆O₃) .
    • Natural Occurrence: Found in metabolites like Talaromycin A, a bioactive fungal compound .

1-Oxa-4-azaspiro[5.5]undecane Derivatives

  • Structure : Nitrogen and oxygen in separate rings.
  • Example: 4,5-Diethyl-1-oxa-4-azaspiro[5.5]undecane (C₁₃H₂₅NO, MW 211.34) .
  • Synthesis : Often involves alkylation or ring-closing metathesis .

Physicochemical Properties

Table 1: Comparative Data for Select Spirocyclic Compounds

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Applications
1-Oxa-9-thiaspiro[5.5]undecan-4-ol C₉H₁₆O₂S 212.29* N/A Under investigation
1-Oxa-9-azaspiro[5.5]undecan-4-ol C₉H₁₇NO₂ 171.24 N/A FFA1 agonist synthesis
1,7-Dioxaspiro[5.5]undecan-4-ol C₉H₁₆O₃ 172.22 N/A Natural product metabolite
1,9-Dioxaspiro[5.5]undecan-4-ol mesylate C₁₀H₁₈O₅S 250.31 N/A Synthetic intermediate

Notes:

  • Nitrogen-substituted spirocycles (azaspiro) often show improved solubility in polar solvents due to hydrogen-bonding capabilities .

Biological Activity

1-Oxa-9-thiaspiro[5.5]undecan-4-ol is a compound characterized by its unique spirocyclic structure, which incorporates both oxygen and sulfur atoms in its framework. The biological activity of this compound has garnered interest due to its potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C10H18O2SC_{10}H_{18}O_2S, with a molecular weight of approximately 202.32 g/mol. The structure features a spirocyclic arrangement that may influence its biological interactions and mechanisms of action.

Inhibition of Soluble Epoxide Hydrolase (sEH)

Recent studies have indicated that compounds similar to this compound demonstrate significant inhibition of soluble epoxide hydrolase (sEH), an enzyme implicated in various pathological conditions, including chronic kidney diseases. For instance, research highlighted the efficacy of trisubstituted ureas based on similar spirocyclic frameworks as potent sEH inhibitors, showcasing their ability to lower serum creatinine levels in rat models of anti-glomerular basement membrane glomerulonephritis when administered at doses of 30 mg/kg orally .

Antimicrobial Activity

The biological evaluation of spirocyclic compounds has also revealed antimicrobial properties. For example, derivatives of this compound have shown activity against several bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Case Studies

  • Chronic Kidney Disease Model : In a study involving a rat model, administration of a related compound exhibited significant reductions in serum creatinine levels, indicating potential therapeutic benefits for chronic kidney diseases .
  • Antimicrobial Testing : Various derivatives were tested against common pathogens, demonstrating varying degrees of effectiveness, which supports further exploration into their use as antibiotics.

The mechanisms underlying the biological activities of this compound are thought to involve interactions with specific biological targets such as enzymes and receptors. The unique structural features may facilitate binding to these targets, enhancing its efficacy as an inhibitor or modulator.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationships (SAR) has provided insights into how modifications to the spirocyclic structure can influence biological activity. For instance, variations in substituents on the nitrogen or sulfur atoms have been shown to alter the potency and selectivity of the compound against specific biological targets.

Data Summary Table

PropertyValue
Molecular FormulaC₁₀H₁₈O₂S
Molecular Weight202.32 g/mol
Biological ActivitysEH Inhibition, Antimicrobial
Therapeutic ApplicationsChronic Kidney Disease, Antibacterial Agents

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